![molecular formula C43H83NO7S B118457 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate CAS No. 144139-73-1](/img/structure/B118457.png)
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate, also known as BOPM, is a cationic lipid that is commonly used in the field of gene therapy. It is a synthetic lipid that is designed to encapsulate and deliver genetic material to cells for the purpose of treating diseases. In
作用機序
The mechanism of action of 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate involves the formation of lipoplexes, which are complexes between 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate and genetic material. These lipoplexes are taken up by cells through endocytosis, and the genetic material is released into the cytoplasm. The genetic material is then able to enter the nucleus, where it can be transcribed and translated into proteins. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate has been shown to be an effective delivery vehicle for genetic material, with high transfection efficiency and low toxicity.
Biochemical and Physiological Effects:
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate has been shown to have a low toxicity profile in vitro and in vivo. It is not cytotoxic at concentrations typically used for gene therapy applications. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate lipoplexes have been shown to be stable in serum and have a long circulation time in vivo. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate has also been shown to have a low immunogenicity profile, which is important for gene therapy applications.
実験室実験の利点と制限
One of the main advantages of using 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate as a delivery vehicle for genetic material is its high transfection efficiency. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate is able to deliver genetic material to a wide range of cell types, including primary cells and difficult-to-transfect cell lines. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate is also relatively easy to synthesize and has a low cost compared to other delivery vehicles, such as viral vectors. However, one limitation of using 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate is its relatively low transfection efficiency compared to viral vectors. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate is also sensitive to environmental factors, such as pH and temperature, which can affect its stability and transfection efficiency.
将来の方向性
There are several future directions for the development of 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate and other cationic lipids for gene therapy applications. One area of research is the development of new cationic lipids with improved transfection efficiency and lower toxicity. Another area of research is the optimization of lipoplex formulations for specific cell types and genetic material. Additionally, there is a need for more research on the long-term safety and efficacy of cationic lipids for gene therapy applications. Finally, there is a need for more research on the use of cationic lipids for in vivo gene therapy applications, particularly for systemic delivery.
Conclusion:
In conclusion, 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate is a cationic lipid that is commonly used as a delivery vehicle for genetic material in the field of gene therapy. It has a high transfection efficiency and low toxicity profile, making it an attractive option for gene therapy applications. However, there are limitations to its use, including its sensitivity to environmental factors and relatively low transfection efficiency compared to viral vectors. Future research in this field will focus on the development of new cationic lipids with improved properties and the optimization of lipoplex formulations for specific cell types and genetic material.
合成法
The synthesis of 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate involves several steps. First, the precursor molecule, 2,3-bis[(Z)-octadec-9-enoyl]oxy]propylamine, is synthesized. This molecule is then reacted with trimethylamine and methanesulfonic acid to form 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate. The resulting product is a white crystalline powder that is soluble in water.
科学的研究の応用
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate has a wide range of scientific research applications, particularly in the field of gene therapy. It is commonly used as a delivery vehicle for genetic material, such as plasmid DNA, siRNA, and mRNA. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate is able to form stable complexes with genetic material, which can protect it from degradation and facilitate its delivery to target cells. 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate has been used in a variety of gene therapy applications, including cancer treatment, genetic disorders, and infectious diseases.
特性
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGRDDRQPNSEQY-LQDDAWAPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H83NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DOTAP mesylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

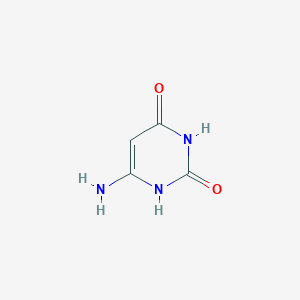
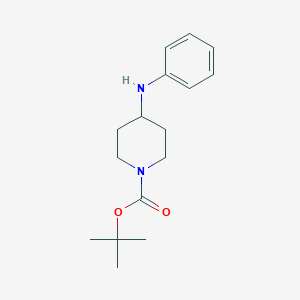
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
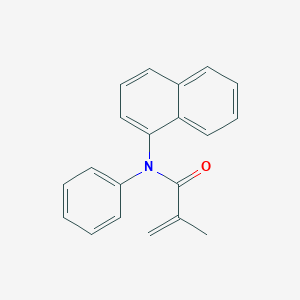
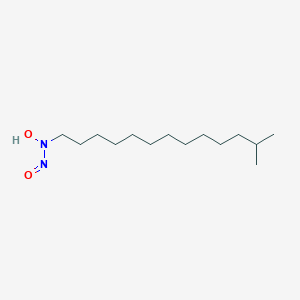
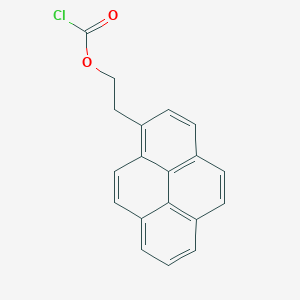
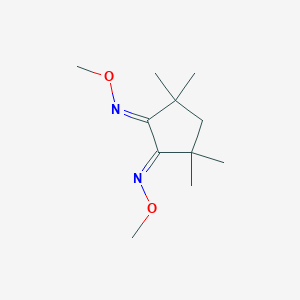
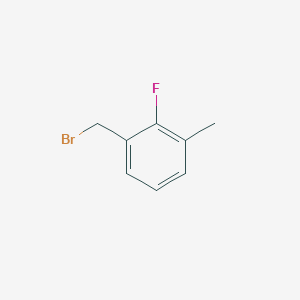
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
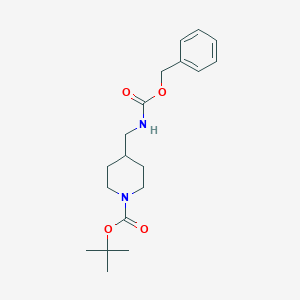

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)

